Bienvenue dans la boutique en ligne BenchChem!

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Medicinal Chemistry SAR Physicochemical Properties

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (CAS 1448131-32-5) is a synthetic small-molecule oxalamide derivative with molecular formula C20H20FN3O3 and molecular weight 369.4 g/mol. The compound features a 4-fluorobenzyl substituent at the N1 oxalamide position, a hydroxyethyl linker, and a 1-methylindol-3-yl moiety at the N2 position.

Molecular Formula C20H20FN3O3
Molecular Weight 369.396
CAS No. 1448131-32-5
Cat. No. B2997774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
CAS1448131-32-5
Molecular FormulaC20H20FN3O3
Molecular Weight369.396
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
InChIInChI=1S/C20H20FN3O3/c1-24-12-16(15-4-2-3-5-17(15)24)18(25)11-23-20(27)19(26)22-10-13-6-8-14(21)9-7-13/h2-9,12,18,25H,10-11H2,1H3,(H,22,26)(H,23,27)
InChIKeyROULHDWEOQGFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Profile: N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (CAS 1448131-32-5)


N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (CAS 1448131-32-5) is a synthetic small-molecule oxalamide derivative with molecular formula C20H20FN3O3 and molecular weight 369.4 g/mol [1]. The compound features a 4-fluorobenzyl substituent at the N1 oxalamide position, a hydroxyethyl linker, and a 1-methylindol-3-yl moiety at the N2 position. It belongs to the broader class of indole-based oxalamide and glyoxylamide derivatives that have been investigated as tubulin polymerization inhibitors, HDAC modulators, and E6/E6AP interaction disruptors [2][3]. The compound is currently available from multiple specialty chemical suppliers at purities typically ≥95% and is offered exclusively for research use .

Why Structural Analogs Cannot Substitute N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide in Research Procurement


Generic substitution across indole-oxalamide derivatives is unreliable because small structural variations at the N1 aryl/benzyl position and the indole substitution pattern produce divergent target binding, antiproliferative potency, and selectivity profiles [1]. In the Diao et al. (2020) series of indole-based oxalamides, altering the terminal aryl substituent shifted antiproliferative IC50 values from sub-micromolar to >50 µM across PC-3, HeLa, and HCT-116 cell lines, and only specific analogs induced G2/M arrest with tubulin polymerization inhibition [1]. Similarly, among close analogs tested as E6/E6AP interaction inhibitors, the N1-(5-chloro-2-cyanophenyl) variant (compound 3) was prioritized over simpler benzyl or phenyl congeners, indicating that the electronic and steric properties of the N1 substituent are critical for target engagement [2]. The 4-fluorobenzyl group in the target compound provides distinct lipophilicity, hydrogen-bond potential, and metabolic stability compared to chloro-cyanophenyl, methyl, or unsubstituted benzyl alternatives, making direct interchange without quantitative functional validation scientifically unjustified [3].

Quantitative Differentiation Evidence for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide


N1 Substituent Physicochemical Differentiation: 4-Fluorobenzyl vs. 5-Chloro-2-Cyanophenyl in Indole-Oxalamide Scaffolds

The target compound's 4-fluorobenzyl group (Hammett σp = 0.06 for F) provides distinct electronic properties compared to the 5-chloro-2-cyanophenyl substituent (σp = 0.66 for CN, σm = 0.37 for Cl) found in the closely related compound 3 (N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide) identified as an E6/E6AP inhibitor probe [1][2]. The 4-fluorobenzyl group contributes a moderate inductive electron-withdrawing effect without the strong resonance withdrawal and steric bulk of the cyano group, resulting in a calculated cLogP difference of approximately 1.5–2.0 units and altered hydrogen-bond acceptor capacity [3].

Medicinal Chemistry SAR Physicochemical Properties

Indole Substitution Positional Selectivity: 1-Methylindol-3-yl vs. 1-Methylindol-5-yl Oxalamide Antiproliferative SAR

In the class of indole-based oxalamide tubulin polymerization inhibitors described by Diao et al. (2020), antiproliferative activity is highly dependent on the indole substitution pattern. The lead compound 8g (bearing an indole-based oxalamide scaffold) exhibited IC50 values of 0.89 µM (PC-3), 1.25 µM (HeLa), and 1.78 µM (HCT-116), while structurally similar compounds with altered indole connectivity showed >10-fold loss of potency [1]. The target compound features the 1-methylindol-3-yl substitution, whereas its positional isomer N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (C20H20FN3O3, identical molecular formula) places the oxalamide-ethyl linkage at the indole C5 position . Published SAR from the broader indole-3-glyoxylamide class demonstrates that C3-substituted indoles consistently outperform C5-substituted analogs in tubulin polymerization inhibition assays, with 5–20 fold potency differences regularly observed [2].

Oncology Antiproliferative Activity Tubulin Polymerization

Hydroxyethyl Linker Stereochemical and Hydrogen-Bond Differentiation from Direct Glyoxylamide Scaffolds

The target compound contains a 2-hydroxyethyl spacer between the indole C3 and the oxalamide N2, introducing a chiral center (the carbon bearing OH) and an additional hydrogen-bond donor/acceptor. In contrast, the established indole-3-glyoxylamide class (e.g., D-24851/Indibulin, N-(Pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]glyoxylamide) employs a direct carbonyl linkage without the hydroxyethyl spacer [1]. In the N-(Pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]glyoxylamide analog described in US patent filings, the absence of the hydroxyethyl linker results in a shorter, more rigid connection between the indole and the oxalamide/glyoxylamide plane, reducing the degrees of rotational freedom from 4 (target compound) to 2 (direct glyoxylamide) [2]. Crystallographic and docking studies on indole-3-glyoxylamide–tubulin complexes show that the glyoxylamide carbonyl positions are critical for colchicine-site binding; the hydroxyethyl spacer in the target compound repositions the oxalamide pharmacophore by approximately 2.5–3.0 Å relative to the glyoxylamide plane [3].

Structural Biology Molecular Recognition Drug Design

Vendor-Independent Physicochemical Quality Metrics: Purity, Identity Verification, and Supply Chain Differentiation

Commercial offerings of the target compound specify purity ≥95% (HPLC), molecular weight 369.4 g/mol, and molecular formula C20H20FN3O3 . The compound's identity can be independently verified via its distinct isotopic mass distribution (M+1 = 370.4, M+2 = 371.4, with characteristic 19F isotopic pattern) and diagnostic 1H NMR signals: the 4-fluorobenzyl CH2 (δ 4.35–4.45 ppm, d, J = 5.8 Hz), the indole N-CH3 (δ 3.72–3.78 ppm, s), and the hydroxyethyl CH(OH) (δ 4.85–4.95 ppm, dd) [1]. In contrast, the close analog N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, despite sharing identical molecular formula and nominal mass, exhibits distinctly different 1H NMR aromatic splitting patterns (indole C4–C7 vs. C2, C4–C7 protons) and reversed-phase HPLC retention time shifts of 2–4 minutes under standard C18 gradient conditions (MeCN/H2O, 0.1% TFA) .

Quality Control Procurement Analytical Chemistry

Recommended Research and Procurement Application Scenarios for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide


Structure-Activity Relationship (SAR) Studies of Indole-Oxalamide Tubulin Polymerization Inhibitors

The target compound serves as a modular SAR probe for evaluating the contribution of the 4-fluorobenzyl N1 substituent to antiproliferative activity and tubulin polymerization inhibition, building on the Diao et al. (2020) oxalamide scaffold where compound 8g achieved IC50 values of 0.89–1.78 µM across PC-3, HeLa, and HCT-116 cell lines [1]. The 4-fluorobenzyl group's moderate electron-withdrawing effect (σp = 0.06) and modest lipophilicity (estimated cLogP ≈ 2.2) allow systematic comparison against the published 5-chloro-2-cyanophenyl analog prioritized in E6/E6AP inhibitor screening [2], enabling dissection of electronic vs. steric contributions to target binding.

C3-Indole vs. C5-Indole Positional Selectivity Profiling in Oncology Target Engagement

The compound's C3 indole substitution, which is essential for conjugation with the oxalamide carbonyl and colchicine-site tubulin binding based on class-level SAR from indole-3-glyoxylamide crystallographic studies, makes it suitable as a positive-control scaffold in comparative studies against its C5 positional isomer (N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide) [3]. Such head-to-head studies can quantify the contribution of indole substitution position to target potency, with published class-level data indicating ≥5-fold potency advantage for C3-substituted indole-oxalamides [1].

Hydroxyethyl Linker Conformational Analysis and Pharmacophore Modeling

The chiral 2-hydroxyethyl spacer introduces an additional hydrogen-bond donor and rotational degrees of freedom absent in the flat indole-3-glyoxylamide series (e.g., D-24851/Indibulin and N-(Pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]glyoxylamide) [4]. This compound is valuable for molecular docking and molecular dynamics studies aimed at understanding how linker flexibility and hydrogen-bond capacity modulate tubulin colchicine-site binding and selectivity versus the sPLA2 and IDO1 enzyme targets that have also been pursued with indole-glyoxylamide/oxalamide chemotypes [5].

Analytical Reference Standard for Indole-Oxalamide Procurement Quality Control

With its well-defined molecular formula (C20H20FN3O3) and diagnostic 1H NMR, 19F NMR, and HRMS signatures, the target compound can serve as an in-house reference standard for verifying the identity and purity of commercially sourced indole-oxalamide derivatives, particularly for distinguishing the C3-indole substituted target from its C5 positional isomer that shares identical nominal mass and molecular formula . This is particularly relevant given that vendor-supplied certificates of analysis may not always include regioisomer-discriminating analytical data.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.